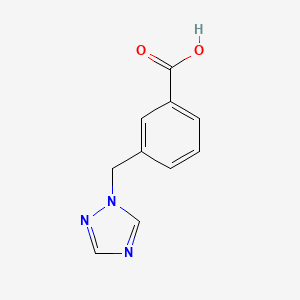

3-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(1,2,4-triazol-1-ylmethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-10(15)9-3-1-2-8(4-9)5-13-7-11-6-12-13/h1-4,6-7H,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJPFLBFQZEFKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CN2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390253 | |

| Record name | 3-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857284-23-2 | |

| Record name | 3-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=857284-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 3-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid

CAS Number: 857284-23-2

This technical guide provides a comprehensive overview of 3-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid, including its chemical properties, potential applications, and relevant biological data, primarily derived from studies on closely related structural isomers. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 857284-23-2 | [1] |

| Molecular Formula | C₁₀H₉N₃O₂ | [1] |

| Molecular Weight | 203.2 g/mol | [1] |

| MDL Number | MFCD07186456 | [1] |

| Purity | 97% | [1] |

| Storage | Room temperature | [1] |

Synthesis and Applications

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its structural features make it a valuable building block in medicinal and coordination chemistry.

Pharmaceutical Synthesis: This compound is utilized as a key intermediate in the creation of triazole-containing pharmaceuticals, particularly antifungal agents such as fluconazole and its derivatives.[1][2] The 1,2,4-triazole moiety is a known pharmacophore present in numerous therapeutic agents.

Agrochemicals: It is also employed in the development of fungicides for agricultural use.[1][2]

Coordination Chemistry: Furthermore, it serves as a building block for forming metal-organic frameworks (MOFs), which have potential applications in catalysis and sensing.[1]

A plausible synthetic route for this compound can be inferred from the synthesis of analogous compounds. The process would likely involve the N-alkylation of 1,2,4-triazole with a methyl 3-(bromomethyl)benzoate, followed by the hydrolysis of the ester to the carboxylic acid.

Caption: Plausible synthetic pathway for this compound.

Biological Activity of a Structural Isomer: 4-(1H-1,2,4-triazol-1-yl)benzoic Acid

While specific biological data for this compound is limited in the reviewed literature, extensive research has been conducted on its structural isomer, 4-(1H-1,2,4-triazol-1-yl)benzoic acid, and its derivatives. These studies reveal significant potential in anticancer and antioxidant applications.

Anticancer Activity

A series of hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have been synthesized and evaluated for their in vitro cytotoxic activity against human cancer cell lines.[3][4][5]

Table of IC₅₀ Values for 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids [3][4][5]

| Compound | MCF-7 (Breast Cancer) IC₅₀ (µM) | HCT-116 (Colon Cancer) IC₅₀ (µM) |

| Hybrid 2 | 18.7 | - |

| Hybrid 5 | - | - |

| Hybrid 14 | 15.6 | - |

| Hybrid 15 | - | - |

| Doxorubicin (Reference) | 19.7 | 22.6 |

Notably, the most potent compounds demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared to the reference drug, doxorubicin.[3][4][5] Further investigation showed that some of these compounds inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis.[3][4][5]

Antioxidant Activity

The antioxidant properties of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have also been explored.[6][7]

Table of Antioxidant Activity for 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids [6][7]

| Assay | Compound | Activity (%) at 100 µg/mL | Standard (BHA) (%) at 100 µg/mL |

| DPPH Radical Scavenging | Parent Compound 1 | 89.95 ± 0.34 | 95.02 ± 0.74 |

| ABTS Radical Scavenging | Parent Compound 1 | 88.59 ± 0.13 | 96.18 ± 0.33 |

| ABTS Radical Scavenging | Parent Compound 2 | 62.00 ± 0.24 | 96.18 ± 0.33 |

Experimental Protocols (for 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids)

Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids

A general method involves reacting 4-hydrazinobenzoic acid with dialkyl-N-cyanoimido(dithio)carbonate to yield the 1,2,4-triazole benzoic acid core.[8] The structures are then confirmed by NMR and MS analysis.[8]

In Vitro Cytotoxicity Evaluation (MTT Assay)

The cytotoxicity of the synthesized compounds against cancer cell lines (e.g., MCF-7, HCT-116) and normal cell lines (e.g., RPE-1) is typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Doxorubicin is commonly used as a reference drug.

Apoptosis Induction Analysis

The ability of the compounds to induce apoptosis in cancer cells can be investigated using techniques such as Hoechst 33258 staining for nuclear morphological changes and flow cytometry analysis with PE Annexin V and 7-AAD staining.

Potential Signaling Pathways and Mechanisms of Action

The triazole moiety is a critical component in many biologically active compounds. Its mechanism of action can vary depending on the overall structure of the molecule.

Antifungal Mechanism

In antifungal agents, the triazole ring plays a crucial role in inhibiting the fungal cytochrome P450 enzyme 14α-demethylase.[1][2] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this pathway disrupts the membrane's integrity, leading to fungal cell death.

Caption: Inhibition of ergosterol biosynthesis by triazole antifungal agents.

Anticancer Mechanism

The anticancer activity of 1,2,4-triazole derivatives is an area of active research. Studies on 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids suggest that they can induce apoptosis in cancer cells.[3][4][5] The precise signaling pathways are likely complex and may involve the modulation of various cellular targets.

Caption: Workflow of apoptosis induction in cancer cells by triazole derivatives.

References

- 1. 3-((1H-1,2,4-Triazol-1-yl)methyl)benzoic acid [myskinrecipes.com]

- 2. 3-((1H-1,2,4-Triazol-1-yl)methyl)benzoic acid [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Triazole Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazole benzoic acid derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug discovery. The fusion of the triazole ring, a five-membered heterocycle containing three nitrogen atoms, with a benzoic acid moiety gives rise to a scaffold with diverse pharmacological potential. These derivatives have demonstrated a wide array of biological activities, including anticancer, antifungal, and anti-inflammatory properties. The physicochemical characteristics of these molecules, such as their solubility, lipophilicity, acidity, and melting point, are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing their absorption, distribution, metabolism, excretion, and ultimately, their therapeutic efficacy. This technical guide provides a comprehensive overview of the core physicochemical properties of triazole benzoic acid derivatives, detailed experimental protocols for their determination, and a visual representation of their key biological signaling pathways.

Physicochemical Properties of Triazole Benzoic Acid Derivatives

The physicochemical properties of triazole benzoic acid derivatives are pivotal in the early stages of drug development, guiding lead optimization and formulation strategies. Key properties include melting point, solubility, lipophilicity (LogP), and the acid dissociation constant (pKa).

Melting Point

The melting point of a compound is a fundamental physical property that provides an indication of its purity and the strength of its crystal lattice energy. For triazole benzoic acid derivatives, the melting point can vary significantly depending on the substitution pattern on both the triazole and benzoic acid rings.

| Compound | Substituent on Triazole Ring | Substituent on Benzoic Acid Moiety | Melting Point (°C) |

| 4-(1H-1,2,4-Triazol-1-yl)benzoic acid | - | 1-yl-1,2,4-triazole at para-position | >300 |

| 4-(4H-1,2,4-Triazol-4-yl)benzoic acid | - | 4-yl-1,2,4-triazole at para-position | 300[1] |

| 4-(4-((formyloxy)methyl)-1H-1,2,3-triazol-1-yl)benzoic acid | 4-((formyloxy)methyl) | 1-yl-1,2,3-triazole at para-position | 240-241[2] |

| 4-(4-((acetoxymethyl)-1H-1,2,3-triazol-1-yl)benzoic acid | 4-((acetoxymethyl) | 1-yl-1,2,3-triazole at para-position | 238-239 |

| 4-(4-((propionyloxy)methyl)-1H-1,2,3-triazol-1-yl)benzoic acid | 4-((propionyloxy)methyl) | 1-yl-1,2,3-triazole at para-position | 237-238 |

| 4-(4-((butyryloxy)methyl)-1H-1,2,3-triazol-1-yl)benzoic acid | 4-((butyryloxy)methyl) | 1-yl-1,2,3-triazole at para-position | 235-236[2] |

| 4-(4-((pentanoyloxy)methyl)-1H-1,2,3-triazol-1-yl)benzoic acid | 4-((pentanoyloxy)methyl) | 1-yl-1,2,3-triazole at para-position | 233-234[2] |

| 4-(4-((hexanoyloxy)methyl)-1H-1,2,3-triazol-1-yl)benzoic acid | 4-((hexanoyloxy)methyl) | 1-yl-1,2,3-triazole at para-position | 229-230[2] |

Solubility

Aqueous solubility is a critical factor for drug absorption and distribution. The presence of the carboxylic acid group in benzoic acid derivatives generally imparts some degree of water solubility, particularly at physiological pH where it can exist in its ionized carboxylate form. However, the overall solubility is influenced by the lipophilicity of the rest of the molecule. Generally, the introduction of polar functional groups enhances solubility, while larger nonpolar substituents decrease it. For instance, a derivative with poor solubility in organic solvents like methylene chloride, methanol, and even DMSO has been reported.[3] Benzoic acid itself has poor solubility in water but is highly soluble in organic solvents like ethanol, ether, and benzene.[4]

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), describes the distribution of a compound between an aqueous and a lipophilic phase. It is a key parameter for predicting a drug's ability to cross cell membranes. The triazole moiety and the benzoic acid group contribute to the overall polarity of the molecule, while substituents can modulate its lipophilicity.

| Compound | Calculated LogP |

| 4-(1H-1,2,3-triazol-1-yl)benzoic acid | 0.9[5] |

| 2-(1H-1,2,4-triazol-1-yl)benzoic acid | 1.3 |

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid in solution. For triazole benzoic acid derivatives, the primary acidic proton is that of the carboxylic acid group. The electronic nature of the substituents on both the triazole and benzoic acid rings can influence the acidity of the carboxylic acid. Electron-withdrawing groups tend to increase acidity (lower pKa), while electron-donating groups decrease it. The pKa of the triazole ring itself is also a factor, as it can be protonated under acidic conditions. Theoretical calculations have been employed to predict the pKa values of various triazole derivatives in different solvents.[6][7]

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is essential for drug development. The following sections detail standard experimental protocols for measuring key parameters of triazole benzoic acid derivatives.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It provides a precise determination of the melting point and the enthalpy of fusion.

Experimental Workflow for DSC

Caption: Workflow for determining the melting point using DSC.

Methodology:

-

Sample Preparation: Accurately weigh 1-5 mg of the triazole benzoic acid derivative into an aluminum DSC pan. Crimp the pan to encapsulate the sample.

-

Instrument Setup: Calibrate the DSC instrument using a standard with a known melting point, such as indium. Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas like nitrogen.

-

Temperature Program: Set the desired temperature program. A typical program involves heating the sample from room temperature to a temperature above its expected melting point at a constant rate (e.g., 10 °C/min).

-

Data Analysis: The instrument records the difference in heat flow between the sample and the reference as a function of temperature. The melting point is determined as the onset or peak temperature of the endothermic event on the resulting thermogram.

Determination of Lipophilicity (LogP) by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient (LogP). It involves measuring the concentration of the solute in two immiscible liquid phases (typically n-octanol and water) at equilibrium.

Experimental Workflow for Shake-Flask LogP Determination

Caption: Workflow for determining LogP by the shake-flask method.

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, typically pH 7.4) with n-octanol to ensure thermodynamic equilibrium.

-

Partitioning: Dissolve a known amount of the triazole benzoic acid derivative in one of the phases. Add a known volume of the second phase. The mixture is then shaken vigorously in a sealed container at a constant temperature until equilibrium is reached (typically for several hours).

-

Phase Separation: Allow the two phases to separate completely, often aided by centrifugation.

-

Concentration Measurement: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The LogP value is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of weak acids and bases. It involves the gradual addition of a titrant (a strong base for a weak acid) to the sample solution while monitoring the pH.

Experimental Workflow for Potentiometric pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

-

Solution Preparation: Prepare a solution of the triazole benzoic acid derivative of known concentration in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

pH Meter Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.

-

Titration: Immerse the calibrated pH electrode and a stirrer in the sample solution. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments from a burette. Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH values against the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve. The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point. The pKa is equal to the pH of the solution at the half-equivalence point.

Biological Activities and Signaling Pathways

Triazole benzoic acid derivatives have been investigated for a range of biological activities, primarily focusing on their potential as anticancer, antifungal, and anti-inflammatory agents. Understanding the signaling pathways through which these compounds exert their effects is crucial for rational drug design and development.

Anticancer Activity: PI3K/Akt and EGFR/BRAF/MEK/ERK Signaling Pathways

Several triazole derivatives have shown promise as anticancer agents. Their mechanisms of action often involve the modulation of key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt and EGFR/BRAF/MEK/ERK pathways.

PI3K/Akt Signaling Pathway

Caption: Inhibition of the PI3K/Akt signaling pathway by triazole derivatives.

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Some triazole benzoic acid derivatives may exert their anticancer effects by inhibiting key components of this pathway, such as PI3K, thereby preventing the downstream activation of Akt and its effectors.

EGFR/BRAF/MEK/ERK Signaling Pathway

Caption: Inhibition of the EGFR/BRAF/MEK/ERK pathway by triazole derivatives.

The epidermal growth factor receptor (EGFR) signaling pathway, which includes the downstream RAS/RAF/MEK/ERK cascade, plays a vital role in cell proliferation and survival. Mutations in genes like BRAF are common in certain cancers, leading to constitutive activation of this pathway. Triazole-based compounds have been designed to inhibit key kinases in this pathway, such as EGFR and BRAF, thereby blocking uncontrolled cell growth.

Antifungal Activity: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for many azole antifungal agents is the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase (CYP51). This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

Ergosterol Biosynthesis Pathway and CYP51 Inhibition

Caption: Inhibition of ergosterol biosynthesis by triazole derivatives.

Triazole benzoic acid derivatives, similar to other azole antifungals, are thought to bind to the heme iron in the active site of CYP51, preventing the demethylation of lanosterol. This disruption in ergosterol synthesis leads to the accumulation of toxic sterol intermediates and compromises the integrity and function of the fungal cell membrane, ultimately leading to fungal cell death.

Anti-inflammatory Activity: Inhibition of COX and LOX Pathways

Inflammation is a complex biological response involving the production of various inflammatory mediators, including prostaglandins and leukotrienes. The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are key players in the synthesis of these mediators from arachidonic acid.

COX and LOX Inflammatory Pathways

Caption: Inhibition of COX and LOX pathways by triazole derivatives.

Certain triazole benzoic acid derivatives have been shown to possess anti-inflammatory properties by inhibiting the activity of COX-1, COX-2, and/or 5-LOX. By blocking these enzymes, they can reduce the production of pro-inflammatory prostaglandins and leukotrienes, thereby alleviating the symptoms of inflammation.

Conclusion

Triazole benzoic acid derivatives are a versatile class of compounds with significant therapeutic potential. Their physicochemical properties are intrinsically linked to their biological activity and are therefore a primary focus of medicinal chemistry efforts. This guide has provided an overview of the key physicochemical characteristics of these derivatives, detailed methodologies for their experimental determination, and a visual representation of their interactions with major biological signaling pathways. A thorough understanding of these aspects is paramount for the successful design and development of novel and effective drugs based on the triazole benzoic acid scaffold for the treatment of cancer, fungal infections, and inflammatory diseases. Further research focusing on the systematic evaluation and correlation of the physicochemical properties with the biological activities of a broader range of derivatives will undoubtedly pave the way for the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of microtubule polymerization dynamics in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

Synthesis Pathway for 3-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a detailed synthesis pathway for 3-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid, a key intermediate in the development of various pharmaceuticals. The synthesis is presented in a step-by-step manner, including comprehensive experimental protocols and a summary of relevant data. The described methodology is based on established chemical principles and analogous transformations reported in the scientific literature.

Overview of the Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a two-step process commencing from methyl 3-methylbenzoate. The pathway involves:

-

Free-Radical Bromination: The methyl group of methyl 3-methylbenzoate is converted to a bromomethyl group using a free-radical initiator.

-

Nucleophilic Substitution and Hydrolysis: The resulting methyl 3-(bromomethyl)benzoate undergoes a nucleophilic substitution reaction with 1,2,4-triazole, followed by the hydrolysis of the methyl ester to yield the final carboxylic acid product.

This approach is advantageous due to the commercial availability of the starting material and the generally high yields of the individual reaction steps.

Quantitative Data Summary

The following table summarizes the expected yields and key parameters for each step of the synthesis. These values are based on typical results for analogous reactions found in the literature.

| Step | Reaction | Starting Material | Product | Reagents | Solvent | Typical Yield (%) |

| 1 | Bromination | Methyl 3-methylbenzoate | Methyl 3-(bromomethyl)benzoate | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | Carbon tetrachloride | 80-90 |

| 2 | N-Alkylation & Hydrolysis | Methyl 3-(bromomethyl)benzoate | This compound | 1,2,4-Triazole, Sodium Hydride (NaH), Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl) | N,N-Dimethylformamide (DMF), Methanol/Water | 75-85 |

Experimental Protocols

Step 1: Synthesis of Methyl 3-(bromomethyl)benzoate

Materials and Reagents:

-

Methyl 3-methylbenzoate

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 3-methylbenzoate (1 equivalent) in carbon tetrachloride.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of Azobisisobutyronitrile (0.02 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C) and maintain for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-(bromomethyl)benzoate.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Synthesis of this compound

Materials and Reagents:

-

Methyl 3-(bromomethyl)benzoate

-

1,2,4-Triazole

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate

-

Deionized water

Procedure:

Part A: N-Alkylation

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1,2,4-triazole (1.2 equivalents) in anhydrous DMF.

-

Cool the suspension to 0°C using an ice bath.

-

Carefully add sodium hydride (1.2 equivalents) portion-wise to the suspension. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to form the sodium salt of 1,2,4-triazole.

-

Dissolve methyl 3-(bromomethyl)benzoate (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.

Part B: Hydrolysis

-

Upon completion of the N-alkylation, add a solution of sodium hydroxide (3 equivalents) in a mixture of methanol and water (1:1) to the reaction flask.

-

Heat the mixture to reflux for 2-4 hours to facilitate the hydrolysis of the methyl ester.

-

Cool the reaction mixture to room temperature and then pour it into a beaker containing crushed ice.

-

Acidify the aqueous mixture to a pH of approximately 4-5 with concentrated hydrochloric acid. A precipitate should form.

-

Collect the precipitate by vacuum filtration and wash it with cold deionized water.

-

The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure this compound.

Visualizations

The following diagrams illustrate the synthesis pathway and the logical workflow of the experimental procedure.

Caption: Overall synthesis pathway for this compound.

Caption: Detailed experimental workflow for the synthesis.

molecular structure and weight of 3-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 3-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid, a heterocyclic building block of significant interest in medicinal chemistry and agrochemical development. The compound serves as a crucial intermediate in the synthesis of various bioactive molecules, including antifungal and anticancer agents.[1] This guide details its molecular structure, physicochemical properties, a representative synthetic protocol, and its established mechanisms of action, particularly its role as an inhibitor of fungal cytochrome P450 enzymes.

Molecular Structure and Physicochemical Properties

This compound is characterized by a benzoic acid moiety substituted at the meta-position with a methyl-linked 1H-1,2,4-triazole ring. This unique arrangement of aromatic and heterocyclic rings is fundamental to its biological activity.

Table 1: Physicochemical and Identification Data

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉N₃O₂ | [1] |

| Molecular Weight | 203.20 g/mol | [1] |

| CAS Number | 857284-23-2 | |

| MDL Number | MFCD07186456 | [1] |

| Appearance | White to off-white solid (typical) | |

| Storage | Room temperature | [1] |

Synthesis Protocol

While specific experimental protocols for the synthesis of this compound are not extensively detailed in publicly available literature, a representative synthetic route can be conceptualized based on established methods for analogous triazole derivatives. The following protocol describes a plausible two-step synthesis starting from methyl 3-(bromomethyl)benzoate and 1H-1,2,4-triazole, followed by hydrolysis.

Experimental Protocol: Representative Synthesis

Step 1: Synthesis of Methyl 3-((1H-1,2,4-triazol-1-yl)methyl)benzoate

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1H-1,2,4-triazole (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq) in 100 mL of anhydrous acetonitrile.

-

Addition of Reagent: To this stirring suspension, add a solution of methyl 3-(bromomethyl)benzoate (1.0 eq) in 20 mL of anhydrous acetonitrile dropwise over 15 minutes at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (1:1).

-

Work-up: After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude ester by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield the pure methyl 3-((1H-1,2,4-triazol-1-yl)methyl)benzoate.

Step 2: Hydrolysis to 3-((1H-1,2,4-triazol-1-yl)methyl)benzoic acid

-

Reaction Setup: Dissolve the purified ester from Step 1 in a mixture of methanol (50 mL) and water (25 mL) in a 150 mL round-bottom flask.

-

Hydrolysis: Add sodium hydroxide (NaOH, 2.0 eq) to the solution and stir the mixture at 60°C for 4-6 hours. Monitor the disappearance of the starting material by TLC.

-

Acidification: After cooling to room temperature, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with 50 mL of water and acidify to pH 3-4 with 1M hydrochloric acid (HCl). A white precipitate should form.

-

Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product, 3-((1H-1,2,4-triazol-1-yl)methyl)benzoic acid.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanism of Action and Biological Significance

This compound is a key precursor for pharmaceuticals, particularly antifungal agents, and has been investigated for its potential in anticancer therapies.[1]

Antifungal Activity: Inhibition of Cytochrome P450

The 1,2,4-triazole moiety is a well-established pharmacophore in antifungal drugs. It functions by targeting and inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The nitrogen atom at the 4-position of the triazole ring coordinates to the heme iron atom in the active site of the enzyme, disrupting its catalytic activity and leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates. This ultimately compromises the integrity of the fungal cell membrane.[1][2]

Caption: Antifungal mechanism of action via cytochrome P450 inhibition.

Application in Drug Development Workflow

As a versatile intermediate, this compound is a valuable starting point for the development of new chemical entities. Its carboxylic acid group provides a convenient handle for derivatization through amide bond formation or esterification, allowing for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Role as a starting material in a typical drug discovery workflow.

Conclusion

This compound represents a foundational scaffold in the design and synthesis of targeted therapeutic agents. Its inherent structural features, particularly the 1,2,4-triazole ring, confer potent inhibitory activity against key enzymes like fungal cytochrome P450. The presence of a modifiable carboxylic acid group further enhances its utility as a versatile building block for creating diverse chemical libraries aimed at discovering novel drugs. Continued exploration of this and related structures is a promising avenue for addressing challenges in infectious diseases and oncology.

References

The Biological Versatility of 1,2,4-Triazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole scaffold has emerged as a privileged heterocyclic core in medicinal chemistry, underpinning the development of a wide array of therapeutic agents.[1] Its unique physicochemical properties, including metabolic stability and the capacity for hydrogen bonding, contribute to its diverse biological activities.[2][3] This technical guide provides a comprehensive overview of the significant biological activities of 1,2,4-triazole derivatives, with a focus on their anticancer, antifungal, antimicrobial, and antiviral properties. Detailed experimental protocols, quantitative biological data, and mechanistic insights are presented to serve as a valuable resource for researchers in the field of drug discovery and development.

Anticancer Activity

1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a broad spectrum of human cancer cell lines.[3][4] Their mechanisms of action are diverse and include the inhibition of crucial enzymes involved in cancer progression, disruption of microtubule dynamics, and induction of apoptosis.[1][5][6]

Quantitative Anticancer Activity Data

A variety of 1,2,4-triazole derivatives have been synthesized and evaluated for their in vitro anticancer activity. The half-maximal inhibitory concentration (IC50) and mean growth inhibition (GI50) values for selected compounds against various cancer cell lines are summarized below.

| Compound/Derivative Class | Cancer Cell Line(s) | IC50 / GI50 (µM) | Reference(s) |

| Thiazolo[3,2-b][4][5][7]-triazoles (e.g., 3b) | General | Mean GI50: 1.37 | [8] |

| 1,2,4-Triazole containing hydrazide-hydrazones (e.g., 58a) | PC-3, DU-145, LNCaP | IC50: 26.0, 34.5, 48.8 | [4] |

| 1,2,4-Triazole-pyridine hybrids (TP1-TP7) | Murine melanoma (B16F10) | IC50: 41.12 - 61.11 | [9] |

| Butane-1,4-dione derivatives (e.g., 10a) | MCF-7, Hela, A549 | IC50: 6.43, 5.6, 21.1 | [10] |

| Indole-based 1,2,4-triazole (e.g., 9p) | HeLa | IC50: (nanomolar range) | [11] |

| Indolyl 1,2,4-triazole (e.g., Vf) | MCF-7, MDA-MB-231 | IC50: 2.91, 1.914 | [12] |

| Indolyl 1,2,4-triazole (e.g., Vg) | MCF-7, MDA-MB-231 | IC50: 0.891, 3.479 | [12] |

| 1,2,4-Triazole-3-thione derivative (47f) | Colon carcinoma HCT-116 | IC50: 6.2 | [13] |

| 1,2,4-Triazole-3-thione derivative (47e) | Human breast cancer T47D | IC50: 43.4 | [13] |

| 1,2,4-Triazole-3-thione derivative (47f) | Human breast cancer T47D | IC50: 27.3 | [13] |

Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and determine the cytotoxic potential of chemical compounds.[5][9][14][15][16]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Phosphate-buffered saline (PBS)

-

1,2,4-Triazole derivatives dissolved in dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., isopropanol, DMSO)

-

96-well microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in 96-well plates at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for attachment.[16]

-

Compound Treatment: Prepare serial dilutions of the 1,2,4-triazole derivatives in culture medium. Add the diluted compounds to the respective wells and incubate for 24 to 72 hours.[5]

-

MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2 to 4 hours, or until a purple precipitate is visible.[16]

-

Formazan Solubilization: Add 100 µL of a detergent reagent or 200 µL of isopropanol to each well to dissolve the formazan crystals.[15][16]

-

Absorbance Measurement: Leave the plates at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[16]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[5]

Mechanism of Action: Tubulin Polymerization Inhibition and Apoptosis Induction

Several 1,2,4-triazole derivatives exert their anticancer effects by inhibiting tubulin polymerization, a critical process for cell division.[11][17][18][19][20] By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[11][20]

Furthermore, some 1,2,4-triazole derivatives can induce apoptosis by activating the p53 tumor suppressor pathway.[8][21][22] These compounds can increase the cellular levels of p53, a key regulator of cell cycle arrest and apoptosis, leading to the programmed death of cancer cells.[8]

Antifungal Activity

1,2,4-triazole derivatives are a cornerstone of antifungal therapy, with several clinically important drugs, such as fluconazole and voriconazole, belonging to this class. Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[23][24][25][26]

Quantitative Antifungal Activity Data

The minimum inhibitory concentration (MIC) is a key measure of the in vitro antifungal activity of a compound. The MIC values for various 1,2,4-triazole derivatives against different fungal strains are presented below.

| Compound/Derivative Class | Fungal Strain(s) | MIC (µg/mL) | Reference(s) |

| Sulfonamide-1,2,4-triazoles | A. niger, T. viride, A. flavus | 0.01 - 0.27 (µmol/mL) | [4] |

| Dithiocarbamate derivatives of fluconazole | C. albicans, C. neoformans, C. parapsilosis, C. glabrata | <0.125 - 2 | [4] |

| Triazole-oxadiazole hybrid (22i) | C. albicans, C. glabrata | equipotent to ketoconazole | [4] |

| Quinoline based benzothiazolyl-1,2,4-triazoles (23f, 23j) | C. albicans | 6.25 | [4] |

| Triazole alcohol derivatives (7b, 7e) | Fluconazole-resistant Candida spp. | 0.063 - 1 (mg/mL) | [7] |

| Benzimidazole-1,2,4-triazole derivatives (6b, 6i, 6j) | C. glabrata | 0.97 | [27] |

| (E)-4-amino-5-[N'-(2-nitro-benzylidene)-hydrazino]-2,4-dihydro-[4][5][7]triazole-3-thione | C. albicans, C. tropicalis, C. krusei, C. glabrata | Comparable to fluconazole | [28] |

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

The broth microdilution method is a standardized technique used to determine the MIC of an antifungal agent against yeast and filamentous fungi.[29][30][31]

Materials:

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium

-

96-well microtiter plates

-

1,2,4-Triazole derivatives dissolved in DMSO

-

Spectrophotometer or microplate reader

-

Sterile saline

Procedure:

-

Inoculum Preparation: Prepare a standardized fungal inoculum suspension in sterile saline, adjusted to a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial twofold dilutions of the 1,2,4-triazole derivatives in RPMI-1640 medium in the wells of a 96-well plate.

-

Inoculation: Add the fungal inoculum to each well containing the diluted compound.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth control, as determined visually or by measuring absorbance.[29]

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase

The antifungal activity of 1,2,4-triazoles is primarily due to their ability to inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is essential for the conversion of lanosterol to ergosterol. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts the fungal cell membrane integrity and function, ultimately leading to cell death.[23][24][25][26]

Antimicrobial Activity

In addition to their antifungal properties, many 1,2,4-triazole derivatives exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][32][33][34][35]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of 1,2,4-triazole derivatives is typically evaluated by determining their MIC values against various bacterial strains.

| Compound/Derivative Class | Bacterial Strain(s) | MIC (µg/mL) | Reference(s) |

| Furochromone derivatives (20a,b) | Various bacteria | 1 - 5 (µmol/mL) | [1] |

| Furochromone derivatives (21a,b) | Various bacteria | 2 - 6 (µmol/mL) | [1] |

| Furochromone derivatives (9a,b) | Various bacteria | 4 - 7 (µmol/mL) | [1] |

| Furochromone derivatives (19a,b) | Various bacteria | 5 - 9 (µmol/mL) | [1] |

| 1,2,4-Triazole derivative (II) | E. coli, S. aureus, K. pneumoniae, S. typhimurium, S. enteritidis | 0.039 - 1.25 | [34] |

| 1,2,4-Triazole derivative (I) | E. coli k88a, S. aureus k99 | 0.156 | [34] |

Experimental Protocol: Antibacterial Susceptibility Testing

The antibacterial activity of 1,2,4-triazole derivatives can be determined using the broth microdilution method, similar to the antifungal susceptibility testing protocol.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton broth (MHB)

-

96-well microtiter plates

-

1,2,4-Triazole derivatives dissolved in DMSO

-

Spectrophotometer or microplate reader

-

Sterile saline

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum suspension in sterile saline, standardized to a 0.5 McFarland turbidity.

-

Compound Dilution: Perform serial twofold dilutions of the test compounds in MHB in a 96-well plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Activity

The 1,2,4-triazole nucleus is a key structural feature in several antiviral drugs, including the broad-spectrum antiviral agent ribavirin.[13][36][37][38] Derivatives of 1,2,4-triazole have shown promising activity against a range of viruses, including Chikungunya virus (CHIKV) and Human Immunodeficiency Virus (HIV).[37]

Quantitative Antiviral Activity Data

The antiviral efficacy is often expressed as the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half-maximal response.

| Compound/Derivative Class | Virus | EC50 / IC50 (µM) | Reference(s) |

| 1,4-disubstituted-1,2,3-triazole (1) | Chikungunya virus (CHIKV) | EC50: 19.9 | [36] |

| 1,4-disubstituted-1,2,3-triazole (2) | Chikungunya virus (CHIKV) | EC50: 19.7 | [36] |

| 1,4-disubstituted-1,2,3-triazolethymine (VIc-e) | HIV-1 | IC50: 11.42, ≥15.25, 14.36 | [37] |

Experimental Protocol: Antiviral Assay (General)

A general workflow for evaluating the antiviral activity of 1,2,4-triazole derivatives is outlined below. The specific details of the assay will vary depending on the virus and host cell line used.

Synthesis of 1,2,4-Triazole Derivatives

A variety of synthetic methods have been developed for the preparation of 1,2,4-triazole derivatives, with the Pellizzari and Einhorn-Brunner reactions being classical examples.[39][40][41][42] Modern approaches often utilize microwave irradiation to improve reaction times and yields.[40][41]

Experimental Protocol: Synthesis of 3,5-Disubstituted-1,2,4-triazoles (Pellizzari Reaction)

This method involves the condensation of an amide with an acyl hydrazide.[40]

Materials:

-

Amide

-

Acyl hydrazide

-

Potassium hydroxide (KOH)

-

Ethanol

Procedure:

-

A mixture of the appropriate amide and acyl hydrazide is heated.

-

In some variations, a base such as potassium hydroxide is used to facilitate the reaction.

-

The reaction mixture is refluxed for several hours.

-

After cooling, the product is typically isolated by filtration and can be purified by recrystallization from a suitable solvent like ethanol.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. isres.org [isres.org]

- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 10. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. atcc.org [atcc.org]

- 17. Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Triazole Derivatives Target 14α-Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Recent advances in antifungal drug development targeting lanosterol 14α-demethylase (CYP51): A comprehensive review with structural and molecular insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 28. isres.org [isres.org]

- 29. benchchem.com [benchchem.com]

- 30. pnrjournal.com [pnrjournal.com]

- 31. researchgate.net [researchgate.net]

- 32. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. scispace.com [scispace.com]

- 35. researchgate.net [researchgate.net]

- 36. Antiviral evaluation of 1,4-disubstituted-1,2,3-triazole derivatives against Chikungunya virus - PMC [pmc.ncbi.nlm.nih.gov]

- 37. researchgate.net [researchgate.net]

- 38. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles | Bentham Science [benthamscience.com]

- 39. benchchem.com [benchchem.com]

- 40. scispace.com [scispace.com]

- 41. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 42. isres.org [isres.org]

An In-Depth Technical Guide to the Synthesis of 1,2,4-Triazoles

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents due to its diverse biological activities, including antifungal, antiviral, and anticancer properties. This guide provides a comprehensive overview of the principal synthetic methodologies for constructing this important heterocyclic ring system, presenting both classical and modern approaches. Detailed experimental protocols for key reactions are provided, alongside quantitative data to facilitate comparison and selection of the most suitable method for a given research and development objective.

Classical Synthetic Methods

The foundational methods for constructing the 1,2,4-triazole ring, namely the Pellizzari and Einhorn-Brunner reactions, have been cornerstones of heterocyclic chemistry for over a century. While often requiring high temperatures, they remain relevant for their straightforwardness and utility in generating a variety of substituted 1,2,4-triazoles.

Pellizzari Reaction

First reported by Guido Pellizzari in 1911, this reaction facilitates the synthesis of 3,5-disubstituted-1,2,4-triazoles through the condensation of an amide and an acylhydrazide.[1] The reaction typically requires thermal conditions, often exceeding 200°C, and can be performed neat or in a high-boiling solvent.[1] A significant drawback of the traditional method is the potential for long reaction times and moderate yields.[1] Modern adaptations, particularly the use of microwave irradiation, have been shown to dramatically reduce reaction times and improve yields, offering a more efficient and greener alternative.[2]

Reaction Scheme:

Caption: General scheme of the Pellizzari reaction.

Quantitative Data: Pellizzari Reaction

| Amide (R1) | Acylhydrazide (R2) | Method | Temperature (°C) | Time | Yield (%) | Reference |

| Benzamide | Benzoylhydrazide | Conventional | 220-250 | 2-4 h | ~70-80 | [1] |

| Substituted Aromatic Hydrazide | Substituted Nitrile | Microwave | 150 | 2 h | >90 | [2] |

Experimental Protocols

Protocol 1: Symmetrical Pellizzari Reaction - Synthesis of 3,5-Diphenyl-1,2,4-triazole (Conventional Heating) [1]

-

In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of benzamide and benzoylhydrazide.

-

Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with constant stirring.

-

Maintain this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature, which should result in the solidification of the product.

-

Triturate the solid product with ethanol to remove impurities.

-

Purify the crude product by recrystallization from ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole.

Protocol 2: Microwave-Assisted Pellizzari Reaction [2]

-

In a 20 mL microwave reactor vial, add the substituted aromatic hydrazide (0.005 mol), substituted nitrile (0.0055 mol), and potassium carbonate (0.0055 mol).

-

Add 10 mL of n-butanol to the vial and seal it.

-

Place the vial in a microwave synthesizer and irradiate the reaction mixture at 150°C for 2 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The precipitated substituted 1,2,4-triazole product can be collected by filtration.

Einhorn-Brunner Reaction

Described by Alfred Einhorn in 1905 and further developed by Karl Brunner, this reaction provides a direct route to substituted 1,2,4-triazoles through the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[3][4] A key feature of this reaction is its regioselectivity when using unsymmetrical diacylamines; the acyl group derived from the stronger carboxylic acid preferentially resides at the 3-position of the resulting 1,2,4-triazole ring.[3]

Reaction Scheme:

Caption: General scheme of the Einhorn-Brunner reaction.

Quantitative Data: Einhorn-Brunner Reaction [3]

| Diacylamine | Hydrazine | Product | Yield (%) |

| Dibenzamide | Phenylhydrazine | 1,3,5-Triphenyl-1,2,4-triazole | High |

| N-Formylbenzamide | Phenylhydrazine | 1,5-Diphenyl-1,2,4-triazole | - |

| Succinimide | Phenylhydrazine | 3-(β-Carboxyethyl)-1-phenyl-1,2,4-triazole | 50 |

| Phthalimide | Phenylhydrazine | 3-(o-Carboxyphenyl)-1-phenyl-1,2,4-triazole | 65 |

Experimental Protocol

General Protocol for the Einhorn-Brunner Reaction [3][4]

-

In a round-bottom flask, dissolve the diacylamine (1.0 eq) in glacial acetic acid with stirring.

-

Slowly add the substituted hydrazine (1.1 eq) to the stirring solution.

-

Heat the reaction mixture to reflux (approximately 110-120°C) using a heating mantle or oil bath.

-

Allow the reaction to proceed for 2-8 hours, monitoring its progress by TLC until the starting material is consumed.

-

Once complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into a beaker containing ice-cold water (approximately 10 times the volume of the reaction mixture) with vigorous stirring to precipitate the crude product.

-

Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove residual acetic acid.

-

Dry the crude product under vacuum.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

Modern Synthetic Methods

Contemporary approaches to 1,2,4-triazole synthesis often offer milder reaction conditions, greater functional group tolerance, and improved regioselectivity compared to classical methods. These include metal-catalyzed cross-coupling reactions and various cycloaddition strategies.

Copper-Catalyzed Synthesis from Amidines

A versatile and efficient method for the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles involves the copper-catalyzed reaction of amidines with nitriles.[5] This approach is attractive due to the ready availability of the starting materials and the use of an inexpensive and abundant metal catalyst.

Reaction Scheme:

Caption: Copper-catalyzed synthesis of 1,2,4-triazoles.

Quantitative Data: Copper-Catalyzed Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles [5]

| Amidine | Nitrile | Yield (%) |

| N-Phenylbenzamidine | Benzonitrile | Moderate to Excellent |

| Various N-Arylbenzamidines | Various Aryl Nitriles | Moderate to Excellent |

Experimental Protocol

General Protocol for Copper-Catalyzed Synthesis [5]

-

To a reaction tube, add the N-phenylbenzamidine (1.0 eq), aryl nitrile (1.2 eq), and the copper catalyst (e.g., CuI, 10 mol%).

-

Add a suitable solvent (e.g., DMSO).

-

Heat the reaction mixture to 120°C under an oxygen atmosphere (balloon) for 24 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

[3+2] Cycloaddition Reactions

[3+2] cycloaddition reactions represent a powerful and highly convergent strategy for the synthesis of five-membered heterocycles, including 1,2,4-triazoles. A notable example is the catalyst-dependent regioselective cycloaddition of isocyanides with aryl diazonium salts.[1][6] This method allows for the selective formation of either 1,3- or 1,5-disubstituted 1,2,4-triazoles by simply changing the metal catalyst.

Reaction Scheme:

Caption: Catalyst-controlled [3+2] cycloaddition for 1,2,4-triazole synthesis.

Quantitative Data: Catalyst-Dependent [3+2] Cycloaddition [1][7][8]

| Isocyanide | Aryl Diazonium Salt | Catalyst | Product Regioisomer | Yield (%) |

| Various | Various | Ag(I) | 1,3-disubstituted | up to 88 |

| Various | Various | Cu(II) | 1,5-disubstituted | up to 79 |

Experimental Protocol

Protocol for Ag(I)-Catalyzed Synthesis of 1,3-Disubstituted-1,2,4-triazoles [1]

-

To a solution of the aryl diazonium salt (0.5 mmol) in dichloroethane (DCE, 2 mL) at 0°C, add the isocyanide (0.6 mmol) and Ag2CO3 (10 mol%).

-

Stir the reaction mixture at 0°C for 2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate.

-

Purify the residue by flash column chromatography on silica gel to afford the 1,3-disubstituted-1,2,4-triazole.

Protocol for Cu(II)-Catalyzed Synthesis of 1,5-Disubstituted-1,2,4-triazoles [1]

-

To a solution of the aryl diazonium salt (0.5 mmol) in THF (2 mL), add the isocyanide (0.6 mmol) and Cu(OAc)2 (10 mol%).

-

Stir the reaction mixture at room temperature for 1 hour.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with saturated aqueous NaHCO3 and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

-

Purify the residue by flash column chromatography on silica gel to afford the 1,5-disubstituted-1,2,4-triazole.

General Experimental Workflow

The synthesis of 1,2,4-triazoles, like most organic preparations, follows a general workflow from reaction setup to product characterization.

Caption: A typical experimental workflow for organic synthesis.

References

- 1. [3 + 2] Cycloaddition of Isocyanides with Aryl Diazonium Salts: Catalyst-Dependent Regioselective Synthesis of 1,3- and 1,5-Disubstituted 1,2,4-Triazoles [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. [3 + 2] Cycloaddition of Isocyanides with Aryl Diazonium Salts: Catalyst-Dependent Regioselective Synthesis of 1,3- and 1,5-Disubstituted 1,2,4-Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. frontiersin.org [frontiersin.org]

- 8. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

The Triazole Revolution: A Technical Guide to their Discovery and Enduring Impact in Medicinal Chemistry

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Triazole compounds, five-membered heterocyclic rings containing three nitrogen atoms, represent a cornerstone of modern medicinal chemistry. Their remarkable versatility and broad spectrum of biological activities have led to the development of blockbuster drugs for a wide range of therapeutic areas, most notably in the treatment of fungal infections. This in-depth technical guide explores the discovery and history of triazole compounds, delving into their mechanism of action, the evolution of their synthesis, and their quantitative impact on infectious diseases. This paper aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this critical class of therapeutic agents.

The Dawn of Azoles and the Rise of Triazoles: A Historical Perspective

The story of triazoles in medicinal chemistry is intrinsically linked to the broader class of azole antifungals. The first hint of the antifungal potential of azoles emerged in 1944 with the discovery of the weak antifungal activity of benzimidazole. However, it was the introduction of the imidazole-based topical antimycotic, clotrimazole, in the late 1960s that truly ignited interest in this chemical class.[1]

The early imidazoles, while effective topically, were limited by their pharmacokinetic properties and toxicity when administered systemically. The quest for safer and more effective systemic antifungals led to a pivotal moment in the early 1980s with the introduction of ketoconazole, the first orally available azole for treating systemic mycoses.[1] While a significant advancement, ketoconazole's use was hampered by its potential for drug-drug interactions and adverse effects.

This set the stage for the arrival of the first-generation triazoles in the early 1990s: fluconazole and itraconazole. These compounds offered a broader spectrum of activity and a significantly improved safety profile compared to their imidazole predecessors.[1] The development of second-generation triazoles, such as voriconazole and posaconazole, further expanded the antifungal arsenal, providing potent options against emerging and resistant fungal pathogens.[2]

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The primary mechanism of action for triazole antifungals is the inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase.[3] This cytochrome P450-dependent enzyme is responsible for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[3]

By binding to the heme iron atom in the active site of lanosterol 14α-demethylase, triazoles disrupt the production of ergosterol. This leads to the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, altering its fluidity and the function of membrane-bound enzymes. The ultimate consequence is the inhibition of fungal growth and replication, a fungistatic effect.[4] The higher affinity of triazoles for the fungal cytochrome P450 enzyme compared to its human counterpart contributes to their selective toxicity.[4]

dot

References

Solubility Profile of 3-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid: A Technical Overview

For Immediate Release

This technical guide addresses the solubility profile of 3-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid. Despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data for this compound is not publicly available. This document, therefore, provides a summary of the available physicochemical properties and outlines a standard experimental protocol for determining the solubility of this and similar chemical entities.

Physicochemical Properties

While a detailed solubility profile is not documented, some fundamental physicochemical properties for this compound have been identified from various chemical suppliers. These are summarized in the table below.

| Property | Value | Source |

| CAS Number | 857284-23-2 | [Generic Supplier Data] |

| Molecular Formula | C₁₀H₉N₃O₂ | [Generic Supplier Data] |

| Molecular Weight | 203.20 g/mol | [Generic Supplier Data] |

| Purity | Typically ≥98% | [Generic Supplier Data] |

Note: The information provided is based on data from chemical suppliers and has not been independently verified through experimental analysis.

Predicted Solubility Characteristics

Based on the chemical structure, which incorporates both a hydrophilic carboxylic acid group and a triazole ring, alongside a more hydrophobic benzyl group, the solubility of this compound is expected to be pH-dependent. It is anticipated to exhibit low solubility in acidic aqueous media and higher solubility in neutral to alkaline conditions due to the deprotonation of the carboxylic acid. The presence of the triazole and benzoic acid moieties suggests potential for hydrogen bonding, which may influence its solubility in polar solvents.

Experimental Protocol for Solubility Determination

For researchers and drug development professionals seeking to establish a definitive solubility profile, the following is a detailed, standard methodology based on the shake-flask method, which is widely accepted for solubility determination.

Objective:

To determine the equilibrium solubility of this compound in various solvents at controlled temperatures.

Materials:

-

This compound (of known purity)

-

Selected solvents (e.g., water, phosphate-buffered saline at various pH levels, ethanol, methanol, dimethyl sulfoxide)

-

Calibrated analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Methodology:

-

Preparation of Standard Solutions: A stock solution of this compound is prepared in a suitable solvent (in which the compound is freely soluble, e.g., DMSO or methanol) at a known concentration. A series of standard solutions are then prepared by serial dilution to generate a calibration curve.

-

Sample Preparation: An excess amount of solid this compound is added to a series of vials containing a known volume of the test solvents. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: The vials are sealed and placed in a shaker/incubator set to a constant temperature (e.g., 25°C or 37°C). The samples are agitated for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The equilibration time should be sufficient to ensure that the concentration of the dissolved solid remains constant.

-

Phase Separation: After equilibration, the vials are removed from the shaker. To separate the undissolved solid from the saturated solution, the samples are centrifuged at a high speed.

-

Sample Analysis: A clear aliquot of the supernatant is carefully withdrawn and filtered through a syringe filter. The filtered saturated solution is then diluted with a suitable solvent to a concentration that falls within the range of the calibration curve. The concentration of the diluted sample is determined using a validated HPLC method.

-

Data Analysis: The solubility is calculated from the measured concentration of the diluted saturated solution, taking into account the dilution factor. The experiment is typically performed in triplicate for each solvent and temperature condition to ensure the reliability of the results.

Visualization of Experimental Workflow

The logical flow of the solubility determination process is illustrated in the following diagram.

Caption: Workflow for solubility determination.

Signaling Pathways and Logical Relationships

A mandatory requirement of this guide was to include diagrams of signaling pathways. However, as there is no publicly available information detailing the biological activity or mechanism of action of this compound, the creation of a relevant signaling pathway diagram is not feasible at this time. Further biological screening and target identification studies would be necessary to elucidate its role in any cellular signaling cascades.

Technical Guide: Spectroscopic and Synthetic Overview of 3-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid is a heterocyclic compound incorporating both a benzoic acid and a 1,2,4-triazole moiety. The 1,2,4-triazole ring is a significant pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including antifungal, antimicrobial, and anticancer properties. This document provides a technical overview of the synthesis and expected spectroscopic characteristics of this compound, based on available data for structurally related compounds.

Synthesis

Experimental Protocol (Adapted)

Step 1: Synthesis of 1-(3-methylbenzyl)-1H-1,2,4-triazole

This step involves the nucleophilic substitution of a halogen from 3-methylbenzyl halide by the sodium salt of 1,2,4-triazole.

-

Materials and Reagents:

-

3-Methylbenzyl bromide (or chloride)

-

1,2,4-Triazole

-

Sodium hydride (NaH) or Sodium metal (Na)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexanes

-

Deionized water

-

-

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), suspend 1,2,4-triazole in anhydrous DMF in a round-bottom flask.

-

Cool the suspension to 0 °C using an ice bath.

-

Carefully add sodium hydride portion-wise to form the sodium salt of 1,2,4-triazole.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Dissolve 3-methylbenzyl bromide in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of deionized water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

-

Step 2: Oxidation to this compound

The methyl group of the intermediate is oxidized to a carboxylic acid.

-

Materials and Reagents:

-

1-(3-methylbenzyl)-1H-1,2,4-triazole

-

Potassium permanganate (KMnO₄) or other suitable oxidizing agent

-

Water

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve 1-(3-methylbenzyl)-1H-1,2,4-triazole in an aqueous solution.

-

Heat the solution and add potassium permanganate portion-wise.

-

Reflux the mixture until the purple color of the permanganate disappears.

-

Cool the reaction mixture and filter to remove manganese dioxide.

-

Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry to yield the final product.

-

Synthesis Workflow

Caption: Proposed two-step synthesis of the target compound.

Spectroscopic Data (Predicted)

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet (broad) | 1H | -COOH |

| ~8.5 | Singlet | 1H | Triazole-H |

| ~8.0 | Singlet | 1H | Triazole-H |

| ~7.9-8.1 | Multiplet | 2H | Aromatic-H |

| ~7.4-7.6 | Multiplet | 2H | Aromatic-H |

| ~5.4 | Singlet | 2H | -CH₂- |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | -COOH |

| ~152 | Triazole-C |

| ~145 | Triazole-C |

| ~138 | Aromatic-C (quaternary) |

| ~132 | Aromatic-C (quaternary) |

| ~131 | Aromatic-CH |

| ~130 | Aromatic-CH |

| ~129 | Aromatic-CH |

| ~128 | Aromatic-CH |

| ~52 | -CH₂- |

Solvent: DMSO-d₆

Table 3: Predicted Mass Spectrometry Data

| m/z | Assignment |

| 204.07 | [M+H]⁺ |

| 202.06 | [M-H]⁻ |

| 186.06 | [M-H₂O+H]⁺ |

| 158.07 | [M-COOH+H]⁺ |

Technique: Electrospray Ionization (ESI)

Table 4: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid) |

| 3100-3150 | Medium | C-H stretch (Aromatic & Triazole) |

| 1680-1710 | Strong | C=O stretch (Carboxylic acid) |

| 1600-1620 | Medium | C=C stretch (Aromatic) |

| 1450-1500 | Medium | C=N stretch (Triazole) |

| 1200-1300 | Strong | C-O stretch (Carboxylic acid) |

Biological Activity